Cas no 883793-48-4 (Thiophene, 2,5-bis(4-fluorophenyl)-)

Thiophene, 2,5-bis(4-fluorophenyl)- structure
883793-48-4 structure
Product Name:Thiophene, 2,5-bis(4-fluorophenyl)-
CAS 번호:883793-48-4
MF:C16H10F2S
메가와트:272.312409877777
CID:2156285
PubChem ID:5095810
Update Time:2025-05-27

Thiophene, 2,5-bis(4-fluorophenyl)- 화학적 및 물리적 성질

이름 및 식별자

    • Thiophene, 2,5-bis(4-fluorophenyl)-
    • 2,5-Bis(4-fluorophenyl)thiophene (ACI)
    • D77489
    • 883793-48-4
    • CS-M2779
    • 2,5-BIS-(4-FLUORO-PHENYL)-THIOPHENE
    • 2,5-bis(4-fluorophenyl)thiophene
    • SCHEMBL12581415
    • AKOS024325838
    • 인치: 1S/C16H10F2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H
    • InChIKey: VZSYCGICWFTTQP-UHFFFAOYSA-N
    • 미소: FC1C=CC(C2=CC=C(C3C=CC(F)=CC=3)S2)=CC=1

계산된 속성

  • 정밀분자량: 272.04712782g/mol
  • 동위원소 질량: 272.04712782g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 253
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.1
  • 토폴로지 분자 극성 표면적: 28.2Ų

Thiophene, 2,5-bis(4-fluorophenyl)- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T56490-5mg
Thiophene, 2,5-bis(4-fluorophenyl)-
883793-48-4 98%
5mg
¥24372.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060296-5mg
2,5-Bis(4-fluorophenyl)thiophene
883793-48-4 97%
5mg
¥17550.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060296-10mg
2,5-Bis(4-fluorophenyl)thiophene
883793-48-4 97%
10mg
¥23446.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060296-25mg
2,5-Bis(4-fluorophenyl)thiophene
883793-48-4 97%
25mg
¥46753.00 2024-04-27

Thiophene, 2,5-bis(4-fluorophenyl)- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: tert-Butanol ,  Sodium tert-butoxide ,  S8 Solvents: Dimethylformamide ;  5 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Trisulfur Radical Anion as the Key Intermediate for the Synthesis of Thiophene via the Interaction between Elemental Sulfur and NaOtBu
Zhang, Guoting; et al, Organic Letters, 2014, 16(23), 6156-6159

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: 2591907-16-1 Solvents: 1,4-Dioxane ;  12 min, 50 °C
참조
Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst
Khormi, Afaf Y.; et al, Polycyclic Aromatic Compounds, 2022, 42(7), 3893-3907

합성 방법 3

반응 조건
1.1 Reagents: Sodium carbonate ,  Iodine ,  Cuprous iodide Solvents: Dimethylformamide ;  4 h, 80 °C
2.1 Reagents: Carbon disulfide ,  Potassium hydroxide Solvents: Dimethyl sulfoxide ;  15 min, rt
2.2 Reagents: Water ;  5 h, 50 °C
참조
Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes
Paixao, Douglas B.; et al, Journal of Organic Chemistry, 2020, 85(20), 12922-12934

합성 방법 4

반응 조건
1.1 Reagents: Disodium sulfide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylformamide ;  6 h, 70 °C
참조
Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes
Jiang, Huanfeng; et al, Journal of Organic Chemistry, 2012, 77(11), 5179-5183

합성 방법 5

반응 조건
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  2 h, rt
참조
Synthesis of 2-aryl- and 2,5-diarylfurans and thiophenes by Suzuki-Miyaura reactions using potassium trifluoroborate salts and heteroaryltellurides
Botteselle, Giancarlo V.; et al, Australian Journal of Chemistry, 2008, 61(11), 870-873

합성 방법 6

반응 조건
1.1 -
2.1 Reagents: Disodium sulfide Catalysts: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  4 h, 80 °C
참조
A general approach to arylated furans, pyrroles, and thiophenes
Zheng, Qingwei; et al, Tetrahedron, 2014, 70(44), 8252-8256

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydrosulfide Solvents: Dimethylformamide ;  1 h, 25 °C
참조
Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide
Tang, Jialiang; et al, RSC Advances, 2012, 2(13), 5488-5490

합성 방법 8

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  15 h, 120 °C
1.2 Reagents: Water
참조
Highly efficient C-C cross-coupling for installing thiophene rings into π-conjugated systems
Song, Juan; et al, Organic Chemistry Frontiers, 2014, 1(7), 817-820

합성 방법 9

반응 조건
1.1 Reagents: Disodium sulfide Catalysts: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  4 h, 80 °C
참조
A general approach to arylated furans, pyrroles, and thiophenes
Zheng, Qingwei; et al, Tetrahedron, 2014, 70(44), 8252-8256

합성 방법 10

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide ,  Oxygen Solvents: Dimethylacetamide ;  6 h, 30 °C
1.2 Reagents: Disodium sulfide ;  30 °C → 90 °C; 90 °C
참조
One-pot synthesis of substituted thiophene and furan derivatives from terminal alkynes
Li, Yibiao; et al, Youji Huaxue, 2016, 36(10), 2426-2436

합성 방법 11

반응 조건
1.1 -
2.1 Reagents: Rongalite ,  Potassium hydroxide Solvents: Polyethylene glycol ;  15 min, 60 °C
2.2 Reagents: Sulfur ;  30 min, 60 °C
2.3 24 h, 130 °C
참조
Rongalite in PEG-400 as a general and reusable system for the synthesis of 2,5-disubstituted chalcogenophenes
Paixao, Douglas B.; et al, Organic Chemistry Frontiers, 2022, 9(19), 5225-5236

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  1.5 h, rt
1.2 Reagents: Oxygen ,  Potassium fluoride Solvents: Methanol ;  16 h, rt
1.3 Reagents: Potassium hydroxide ,  Disodium sulfide Solvents: Methanol ;  2 h, 120 °C
참조
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequence
Urselmann, Dominik; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1499-1503

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
1.2 Reagents: Potassium hydroxide ,  Sodium sulfide nonahydrate ;  5 h, 100 °C
참조
Copper-catalyzed direct synthesis of furans and thiophenes via decarboxylative coupling of alkynyl carboxylic acids with H2O or Na2S
Irudayanathan, Francis Mariaraj; et al, Tetrahedron, 2015, 71(26-27), 4418-4425

합성 방법 14

반응 조건
1.1 Solvents: Dimethylformamide ;  1 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
참조
Sulfur heterocyclization and 1,3-migration of silicon in reaction of 1,3-diynes with sodium triisopropylsilanethiolate: one-pot synthesis of 2,5-disubstituted 3-(triisopropylsilyl)thiophenes
Tang, Jialiang; et al, Synthesis, 2013, 45(12), 1713-1718

Thiophene, 2,5-bis(4-fluorophenyl)- Raw materials

Thiophene, 2,5-bis(4-fluorophenyl)- Preparation Products

추천 공급업체
Hebei Liye chemical Co.,Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Hebei Liye chemical Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Hangzhou Cedareal Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
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Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Yunnanjiuzhen
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Yunnanjiuzhen